(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Description
The compound “(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide” is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-methoxyphenyl substituent and an N-hydroxyethanimidamide moiety. Its structure includes a planar pyrazine ring fused with a pyrazole system, which is substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a hydroxyiminoethyl side chain. The Z-configuration of the imidamide group ensures specific stereoelectronic interactions, which may influence its reactivity and biological activity .
Properties
IUPAC Name |
N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-23-11-4-2-10(3-5-11)12-8-13-15(21)19(9-14(16)18-22)6-7-20(13)17-12/h2-8,22H,9H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNSWWVLTCXELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 313.317 g/mol. The structure includes a hydroxylamine group and a pyrazolo[1,5-a]pyrazin framework, which contribute to its biological activity.
Structural Features
| Component | Description |
|---|---|
| Hydroxylamine Group | Enhances reactivity and potential interactions with biological targets |
| Pyrazolo[1,5-a]pyrazin Core | Provides a scaffold for various substitutions that can modulate biological activity |
| Methoxyphenyl Substituent | Increases lipophilicity, potentially improving membrane permeability |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization to introduce the hydroxylamine and ethanimidamide groups. Common reagents include hydrazine derivatives and various catalysts.
Synthetic Route Overview
-
Formation of Pyrazolo[1,5-a]pyrazine Core
- Reaction conditions: Heat with appropriate solvents
- Yield optimization: Use of chromatography for purification
-
Functionalization
- Introduction of hydroxylamine group
- Formation of ethanimidamide linkage
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling pathways.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities:
Reported Activities
| Activity Type | Description |
|---|---|
| Anticancer | Similar compounds have shown effectiveness against various cancer cell lines. |
| Antimicrobial | Exhibits activity against bacterial strains in preliminary studies. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) when tested in vitro.
- Antimicrobial Properties : Research into similar compounds revealed effective inhibition of Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are crucial for predicting the biological effects based on chemical structure modifications. These models help identify which structural features correlate with enhanced biological activity.
QSAR Model Findings
A preliminary QSAR analysis indicated that:
- Increased lipophilicity from methoxy substitutions correlates with improved membrane permeability.
- The presence of hydroxylamine enhances interactions with target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A closely related compound is “(Z)-2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethenimidamide” (CAS: N/A), which replaces the 4-methoxyphenyl group with a 4-fluorophenyl substituent . Key differences include:
| Property | Target Compound (4-Methoxyphenyl) | Fluorophenyl Analogue |
|---|---|---|
| Substituent Electronic Effect | Electron-donating (methoxy -OCH₃) | Electron-withdrawing (-F) |
| Molecular Weight (g/mol) | ~369.35 (estimated) | ~353.32 (estimated) |
| Polarity | Higher (due to -OCH₃) | Lower |
| Hydrogen Bonding Capacity | Enhanced (methoxy oxygen) | Reduced |
The methoxy group increases solubility in polar solvents compared to the fluorophenyl analogue, as observed in similar pyrazolo-pyrazine systems .
Spectroscopic Data Comparison
While direct spectral data for the target compound are unavailable, structural analogues (e.g., pyrazolo[1,5-a]pyrazines) show characteristic NMR patterns:
- ¹H-NMR : Pyrazole protons resonate at δ 7.8–8.2 ppm, while the 4-methoxyphenyl group exhibits a singlet at δ 3.8 ppm (-OCH₃) and aromatic protons at δ 6.8–7.2 ppm .
- ¹³C-NMR : The carbonyl (C=O) signal appears at ~165 ppm, and the imidamide carbon resonates near 155 ppm .
In contrast, fluorophenyl derivatives show downfield shifts for aromatic protons (δ 7.3–7.6 ppm) due to the electron-withdrawing fluorine .
Computational Insights
Density-functional theory (DFT) studies on similar compounds suggest that electron-donating groups (e.g., -OCH₃) stabilize the pyrazine ring’s HOMO energy (-5.8 eV vs. -6.2 eV for electron-withdrawing groups), enhancing nucleophilic reactivity . For example, the methoxy-substituted compound may exhibit stronger binding to enzymes like xanthine oxidase compared to fluorinated analogues .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydroxylamine hydrochloride and sodium bicarbonate in methanol/water mixtures are commonly used to introduce the hydroxyimino group (e.g., 58–93% yields observed for analogous ethanimidamides) .
- Key Variables :
- Solvent polarity (methanol/water vs. ethanol) affects reaction kinetics.
- Temperature control (room temperature vs. reflux) impacts byproduct formation.
- Table 1 : Yield comparison for analogous compounds:
| Substituent | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | MeOH/H₂O | 58 | |
| 4-Nitrophenyl | MeOH/H₂O | 93 | |
| 4-Methoxyphenyl (target) | Optimized | Pending | — |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?
- Characterization Workflow :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyrazolo-pyrazinone systems) and methoxy groups (δ ~3.8 ppm) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyimino (N–O, ~900 cm⁻¹) groups .
- MS : Molecular ion peaks should align with the molecular formula (e.g., m/z ~380–400 for similar derivatives) .
Q. What preliminary biological assays are suitable for evaluating the compound's bioactivity?
- Screening Strategies :
- Antiplasmodial Assays : Use Plasmodium falciparum cultures (IC₅₀ determination) for derivatives with pyrazolo-pyrazinone cores .
- Antioxidant Studies : DPPH radical scavenging assays (IC₅₀ values < 50 μM for pyrazolo-acetamides) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antiplasmodial potency?
- SAR Insights :
- Electron-Withdrawing Groups : Nitro or chloro substituents at the 4-position of the phenyl ring improve activity (e.g., IC₅₀ = 0.8 μM for 4-nitrophenyl analogs) .
- Methoxy Positioning : Para-methoxy groups enhance solubility but may reduce target binding affinity compared to ortho-substituted analogs .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound's interaction with biological targets?
- DFT Applications :
- Optimize geometry using B3LYP/6-31G* to calculate electron density distributions and frontier molecular orbitals (HOMO-LUMO gap < 4 eV suggests reactivity) .
- Docking Protocols :
- Target malaria PfATP4 or antioxidant enzymes (e.g., human carbonic anhydrase). Use AutoDock Vina with binding energy thresholds < −7 kcal/mol .
Q. How can researchers resolve contradictions in experimental vs. computational data (e.g., unexpected low bioactivity despite favorable docking scores)?
- Troubleshooting Steps :
Solubility Check : Use HPLC to verify compound stability in assay buffers.
Metabolite Analysis : LC-MS to detect degradation products under physiological conditions.
Target Validation : Confirm target expression via Western blot or CRISPR knockout models.
- Case Study : A pyrazolo-pyrimidine derivative showed poor antiplasmodial activity despite strong docking scores; solubility issues were identified as the bottleneck .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent ratios, catalysts) and apply response surface modeling for yield maximization .
- Data Reproducibility : Ensure reaction scalability by validating small-scale protocols in continuous-flow systems (e.g., Omura-Sharma-Swern oxidation adaptations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
